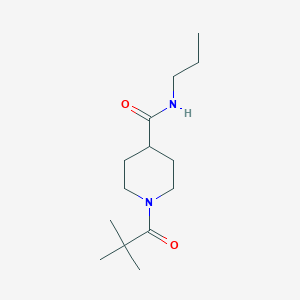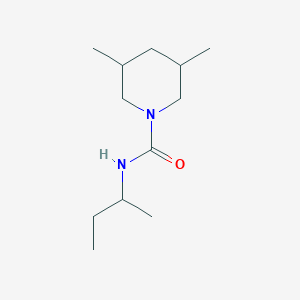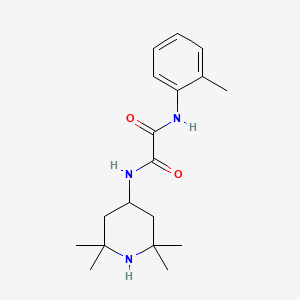
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism. DPP-4 inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors work by inhibiting the activity of the 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide enzyme, which is responsible for the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1 and GIP are incretin hormones that stimulate insulin secretion and reduce glucagon secretion in response to food intake. By inhibiting 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide, 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors increase the levels of GLP-1 and GIP, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been shown to improve glucose tolerance, increase insulin secretion, and reduce insulin resistance in animal models of type 2 diabetes. They have also been shown to reduce inflammation and improve endothelial function, which may have cardioprotective effects. However, the long-term effects of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors on glucose metabolism and cardiovascular health are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors are widely used in scientific research due to their potent and specific inhibitory effects on the 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide enzyme. They are also relatively safe and well-tolerated in animal models. However, the use of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors in lab experiments may be limited by their high cost and the need for specialized equipment and expertise for their synthesis and purification.
Orientations Futures
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors. These include:
1. Development of more potent and selective 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors for therapeutic applications.
2. Investigation of the long-term effects of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors on glucose metabolism and cardiovascular health.
3. Study of the potential anti-inflammatory and cardioprotective effects of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors.
4. Exploration of the use of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors in combination with other drugs for the treatment of metabolic disorders.
5. Investigation of the role of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide in other physiological processes beyond glucose metabolism.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been widely used in scientific research to study the role of 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide in glucose metabolism and its potential therapeutic applications. They have been shown to improve glucose tolerance, increase insulin secretion, and reduce insulin resistance in animal models of type 2 diabetes. In addition, 1-(2,2-dimethylpropanoyl)-N-propyl-4-piperidinecarboxamide inhibitors have been studied for their potential anti-inflammatory and cardioprotective effects.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKNJGTZSMBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-propylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}nicotinohydrazide](/img/structure/B4747976.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4747982.png)
![2-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-5-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4747988.png)



![N,N'-1,2-phenylenebis{2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide}](/img/structure/B4748017.png)
![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
![N-(2,4-dimethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4748037.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4748041.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4748046.png)
![2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)